molecular formula C20H22FNO5S2 B2879226 methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895478-25-8

methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2879226
M. Wt: 439.52
InChI Key: OQEDMTGKQNSHBD-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Antiandrogen Activity

Research on derivatives of methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has shown significant findings in the field of antiandrogen activity. A study highlighted the synthesis and structure-activity relationships of certain derivatives, emphasizing their potential in treating androgen-responsive diseases. This line of research is crucial for developing treatments for conditions such as prostate cancer and other androgen-related disorders (Tucker, Crook, & Chesterson, 1988).

Electrochemical Capacitor Applications

The compound and its derivatives have also been evaluated for their performance as active materials in electrochemical capacitors. Research conducted on poly 3-(phenylthiophene) derivatives demonstrated their potential in energy storage technologies. This study provides insights into the morphologies and electrochemical performance of films derived from these compounds, underlining their suitability for high-voltage capacitor applications (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Antimicrobial Activity

A notable aspect of research on this compound is its antimicrobial activity. A study synthesized novel derivatives and assessed their antibacterial and antifungal properties. The findings indicated that some of these compounds exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of these derivatives in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Nonlinear Optical Materials

Research into sulfone-substituted thiophene chromophores for second-order nonlinear optics has shown that these compounds have promising applications in the field of nonlinear optical materials. The study highlights the synthesis and properties of thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors, emphasizing their high thermal stability and good transparency, which are crucial for their use as nonlinear optical materials (Chou, Sun, Huang, Yang, & Lin, 1996).

Future Directions

The future directions in the field of thiophene derivatives involve the development of new synthesis methods and the discovery of new biological activities . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO5S2/c1-27-20(24)18-15-5-3-2-4-6-16(15)28-19(18)22-17(23)11-12-29(25,26)14-9-7-13(21)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDMTGKQNSHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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